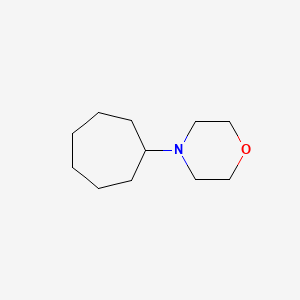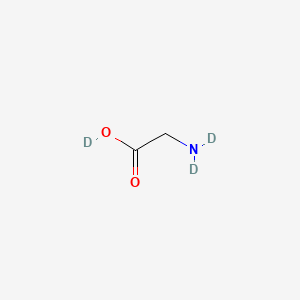
Glycine-N,N,O-d3
Descripción general
Descripción
Glycine-N,N,O-d3: is a deuterated form of glycine, an amino acid with the chemical formula D2NCH2CO2D. This compound is characterized by the substitution of three hydrogen atoms with deuterium atoms, making it a valuable tool in various scientific research applications, particularly in the fields of chemistry and biology .
Mecanismo De Acción
Target of Action
Glycine-N,N,O-d3 primarily targets the N-methyl-D-aspartate receptor (NMDAR) . NMDARs are crucial for maintaining the excitatory/inhibitory balance in neuronal networks .
Mode of Action
This compound interacts with its targets in a specific manner. For instance, in the presence of a GlyT1 antagonist (GlyT1-A), high doses of glycine trigger glycine-induced NMDAR internalization (GINI), providing neuroprotection . In another instance, glycine shapes macrophage polarization via cellular signaling pathways such as NF-κB, NRF2, and Akt, and microRNAs .
Biochemical Pathways
Glycine degradation occurs through three pathways: the glycine cleavage system (GCS), serine hydroxymethyltransferase, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . Among these pathways, GCS is the major enzyme initiating glycine degradation to form ammonia and CO2 in animals . Glycine also plays a significant role in metabolic regulation, anti-oxidative reactions, and neurological function .
Pharmacokinetics
The pharmacokinetic analysis suggests that glycine is transported into brain tissue by passive diffusion . Oral administration of glycine significantly elevates the cerebrospinal fluid (CSF)
Análisis Bioquímico
Biochemical Properties
Glycine-N,N,O-d3 plays a significant role in biochemical reactions, particularly in the synthesis and metabolism of proteins and other biomolecules. It interacts with several enzymes, including serine hydroxymethyltransferase, which catalyzes the reversible conversion of serine to glycine . Additionally, this compound is involved in the glycine cleavage system, a mitochondrial enzyme complex that degrades glycine to carbon dioxide and ammonia . This compound also interacts with neurotransmitter receptors, such as the N-methyl-D-aspartate (NMDA) receptors, where it acts as a co-agonist along with glutamate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It acts as an inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem . This compound also modulates the expression of nuclear factor kappa B (NF-κB), which plays a crucial role in inflammatory responses . Furthermore, it affects the synthesis of purines, heme, and proteins, which are essential for cell proliferation and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to specific receptors and transporters, such as glycine receptors and glycine transporters, to mediate its inhibitory neurotransmitter function . Additionally, this compound can inhibit or activate enzymes involved in its metabolic pathways, such as serine hydroxymethyltransferase and the glycine cleavage system . These interactions lead to changes in gene expression and cellular metabolism, influencing various physiological processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions but may degrade under extreme temperatures or prolonged exposure to light . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in modulating inflammatory responses and neurotransmitter activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance anti-inflammatory responses and improve insulin sensitivity . At high doses, this compound may exhibit toxic effects, such as neurotoxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is an optimal dosage range for its beneficial effects without causing adverse reactions .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the glycine cleavage system, serine hydroxymethyltransferase pathway, and conversion to glyoxylate by peroxisomal d-amino acid oxidase . These pathways are crucial for the degradation and synthesis of glycine and other related biomolecules. This compound also plays a role in the biosynthesis of glutathione, heme, creatine, nucleic acids, and uric acid .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. Glycine transporters, such as GlyT1 and GlyT2, are responsible for the uptake and release of glycine in the central nervous system . These transporters regulate the extracellular concentration of glycine, ensuring its availability for neurotransmission and metabolic processes .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, mitochondria, and synaptic vesicles . Its activity and function are influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications. For example, the glycine cleavage system is localized in the mitochondria, where it plays a critical role in glycine degradation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Ammonialysis Process of Chloroacetic Acid:
-
Strecker Process:
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
-
Reduction:
-
Substitution:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry:
- Glycine-N,N,O-d3 is used as a stable isotope-labeled compound in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to study molecular structures and dynamics .
Biology:
- In biological research, it serves as a tracer in metabolic studies to investigate amino acid pathways and protein synthesis .
Medicine:
- It is utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs .
Industry:
Comparación Con Compuestos Similares
-
Glycine-15N,d5:
-
Glycine-1-13C,2,2-d2:
-
Glycine-2-13C,15N:
Uniqueness:
Propiedades
IUPAC Name |
deuterio 2-(dideuterioamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i/hD3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMQDGOQFOQNFH-ZRLBSURWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])CC(=O)O[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30583553 | |
| Record name | (N,N,O-~2~H_3_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
78.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4896-76-8 | |
| Record name | Glycine-N,N,1-d3 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4896-76-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (N,N,O-~2~H_3_)Glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30583553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details














Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
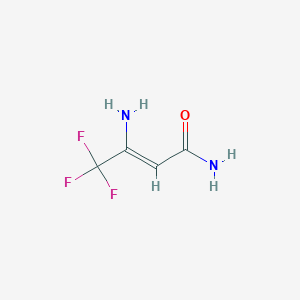

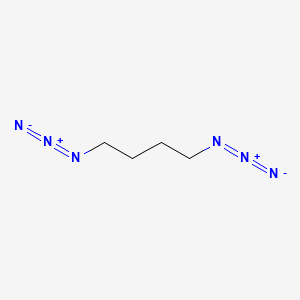
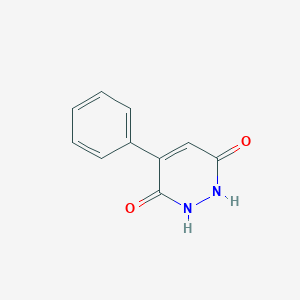




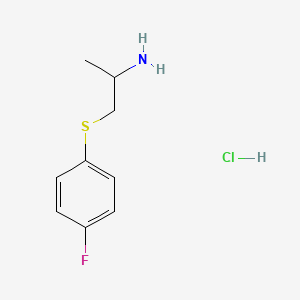
![6-Hydroxy-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1339692.png)



